4-(tert-Butoxy)phenol
Overview
Description
4-(tert-Butoxy)phenol, also known as 4-tert-butoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound where a tert-butoxy group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-Butoxy)phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and tert-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tert-butoxy group on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to improve the selectivity and yield of the desired product. For example, zeolite catalysts treated with sodium hydroxide have been shown to enhance the selectivity for this compound during the alkylation process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy group directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(tert-Butoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and reactivity, impacting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-tert-Octylphenol: Contains a longer alkyl chain compared to 4-(tert-butoxy)phenol.
4-tert-Butylcatechol: Contains two hydroxyl groups on the phenol ring.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions.
Biological Activity
4-(tert-Butoxy)phenol, also known as 4-tert-butylphenol (4-TBP), is a compound of significant interest due to its biological activity and potential environmental impacts. This article reviews the biological properties of 4-TBP, focusing on its endocrine-disrupting effects, antioxidant properties, and implications for human health and the environment.
Chemical Structure and Properties
4-tert-butylphenol is characterized by a tert-butyl group attached to the phenolic ring at the para position. Its molecular formula is , and it has a CAS number of 98-54-4. The structural formula can be represented as follows:
Endocrine Disruption
4-TBP has been identified as an endocrine-disrupting chemical (EDC) with multiple adverse effects on aquatic organisms. Research indicates that it acts as an estrogen receptor ligand, influencing gene expression related to reproductive functions in fish and mammals.
Key Findings:
- In Vitro Studies : 4-TBP has shown to activate estrogen receptors in both fish and mammalian cells, leading to modulation of estrogen-dependent gene expression at transcriptional and protein levels .
- In Vivo Studies : Effects observed in various fish species include:
Antioxidant Activity
In addition to its endocrine-disrupting properties, 4-TBP exhibits notable antioxidant activity. Studies have shown that derivatives of di-tert-butylphenol can scavenge free radicals effectively.
Antioxidant Mechanism:
- DPPH and FRAP Assays : The antioxidant capacity was evaluated using these assays, with results indicating that certain derivatives possess antioxidant properties comparable to ascorbic acid .
- Mechanistic Insights : The steric hindrance provided by the tert-butyl groups enhances the stability of free radicals formed after hydrogen donation from the phenolic hydroxyl group, contributing to their antioxidant efficacy .
Case Study 1: Sensitization of Melanocytes
A study investigated the effects of 4-TBP on human melanocytes. It was found that exposure sensitizes these cells to apoptosis through upregulation of death receptors, leading to increased susceptibility to dendritic cell-mediated cytotoxicity .
Concentration (μM) | Cell Viability (%) | TRAILR Expression (Fold Increase) |
---|---|---|
250 | 59.1 (PIG3V) | 8.5 |
1000 | Significant Drop | Not measured |
Case Study 2: Quorum Sensing Inhibition
Another study highlighted the potential of di-tert-butylphenol derivatives in inhibiting quorum sensing in Pseudomonas aeruginosa, a significant pathogen. The treatment led to reduced biofilm formation and virulence factor secretion in a dose-dependent manner .
Environmental Implications
The identification of 4-TBP as an EDC raises concerns regarding its environmental impact. The chemical's persistence and bioaccumulation potential necessitate careful management to mitigate risks to aquatic ecosystems.
Summary of Environmental Effects:
- Population-Level Impacts : Endocrine disruption may lead to population declines in affected species due to altered reproductive success.
- Long-Term Consequences : Read-across data from similar compounds suggest that effects may persist across generations, complicating recovery efforts for impacted populations .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICLJLSRUHUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179350 | |
Record name | p-Tert-butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460-87-9 | |
Record name | p-Tert-butoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tert-butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TERT-BUTOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W56A32OU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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